VAP-1 Inhibitory Potency in Human Enzyme Assay
Methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate inhibits human VAP-1 (membrane primary amine oxidase) with an IC50 of 340 nM, establishing it as an active-site inhibitor that outperforms the classic copper-chelating reference inhibitor semicarbazide, which demonstrates lower potency in human VAP-1 with an IC50 in the low micromolar range under comparable recombinant enzyme conditions [1][2].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) for Human VAP-1 |
|---|---|
| Target Compound Data | IC50 = 340 nM |
| Comparator Or Baseline | Semicarbazide: IC50 ~2.0 µM (reported under similar recombinant human VAP-1 assay system) |
| Quantified Difference | Methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate is approximately 5.9-fold more potent than semicarbazide. |
| Conditions | Recombinant human VAP-1 expressed in CHO cells; radiochemical-enzymatic assay using 14C-benzylamine as substrate; 20 min pre-incubation followed by substrate addition. |
Why This Matters
The nearly 6-fold potency advantage over a common reference standard ensures that researchers procuring this specific compound obtain a chemical probe with sufficient VAP-1 engagement at lower concentrations, minimizing solvent/vehicle artifacts in cell-based inflammation models.
- [1] BindingDB BDBM50205316 / ChEMBL ID CHEMBL3923237. Affinity Data: IC50 = 340 nM (Human VAP-1). Astellas Pharma. View Source
- [2] Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1 (2020). Mediators of Inflammation, 2020:3270513. Reports semicarbazide IC50 for human VAP-1. View Source
